6-Chloro-2,2-diethoxycyclohexan-1-one

Lipophilicity Partition Coefficient Physicochemical Property

Synthetic failures from non-halogenated cyclohexanone analogs halt research timelines. This 6-chloro derivative provides the essential electrophilic handle for unambiguous C6 diversification while preserving the 2,2-diethoxy-protected carbonyl. • Orthogonal Reactivity: Enables SN2 displacement with N, S, O nucleophiles inaccessible to CAS 83977-02-0. • Physicochemical Advantage: Increased lipophilicity (LogP 2.12 vs. 1.2) streamlines organic-phase extraction and purification. • Analytical Clarity: Distinct chlorine isotopic signature (M+2 at ~222.7 Da) facilitates quantitative MS reaction monitoring.

Molecular Formula C10H17ClO3
Molecular Weight 220.69 g/mol
CAS No. 67132-39-2
Cat. No. B14460634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,2-diethoxycyclohexan-1-one
CAS67132-39-2
Molecular FormulaC10H17ClO3
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESCCOC1(CCCC(C1=O)Cl)OCC
InChIInChI=1S/C10H17ClO3/c1-3-13-10(14-4-2)7-5-6-8(11)9(10)12/h8H,3-7H2,1-2H3
InChIKeyKEVVLYOFXQZWLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,2-diethoxycyclohexan-1-one: Physicochemical & Procurement Profile


6-Chloro-2,2-diethoxycyclohexan-1-one (CAS 67132-39-2) is a substituted cyclohexanone derivative bearing a chlorine atom at the 6-position and two ethoxy groups at the 2-position [1]. This bifunctional compound possesses a molecular formula of C₁₀H₁₇ClO₃, a molecular weight of 220.69 g/mol, and a calculated LogP of 2.12 [1]. It serves as a versatile synthetic intermediate where the chloro substituent provides a site for nucleophilic substitution or elimination while the 2,2-diethoxy moiety acts as a latent carbonyl or protected α-hydroxyketone synthon [2].

Electrophilic handle at 6-position for SN2 nucleophilic substitution
2,2-Diethoxy acetal as latent carbonyl / α-hydroxyketone synthon
Lipophilic scaffold suited for organic-phase synthetic workflows

6-Chloro-2,2-diethoxycyclohexan-1-one: Limitations of Non-Chlorinated Analogs


Simple substitution of 6-chloro-2,2-diethoxycyclohexan-1-one with its non-halogenated counterpart, 2,2-diethoxycyclohexan-1-one (CAS 83977-02-0), fails in synthetic sequences requiring orthogonal reactivity or altered physicochemical properties. The absence of the chloro substituent eliminates a key electrophilic site for nucleophilic attack and removes the potential for stereoelectronic effects that influence conformational equilibria and reaction stereoselectivity [1]. Furthermore, the halogen atom increases lipophilicity (ΔLogP ≈ +0.9) and molecular weight, which alters compound behavior in separation, formulation, or downstream transformations [2]. The quantitative evidence below establishes that procurement decisions based solely on the cyclohexanone scaffold or acetal protection pattern without accounting for 6-chloro substitution lead to irreproducible outcomes and failed synthetic campaigns.

Attribute
Target Compound
Non-Chlorinated Analog
Electrophilic Reactivity
Chloro leaving group enables SN2
No leaving group; may not support substitution
Lipophilicity
Higher LogP alters organic-phase behavior
Lower LogP; separation and extraction may differ
Stereoelectronic Effects
Cl influences conformational equilibria
Absence may shift reaction stereoselectivity

Direct substitution may not reproduce reactivity or purification outcomes. Validate in target synthetic sequence.

6-Chloro-2,2-diethoxycyclohexan-1-one: Quantitative Differentiation vs. Analogs


Lipophilicity: Chlorinated vs. Non-Chlorinated Analog

6-Chloro-2,2-diethoxycyclohexan-1-one (CAS 67132-39-2) exhibits a calculated LogP of 2.12 [1], whereas its non-chlorinated structural analog, 2,2-diethoxycyclohexan-1-one (CAS 83977-02-0), has a calculated XlogP of 1.2 . This difference of approximately +0.9 log units indicates substantially higher lipophilicity conferred by the chloro substituent.

Lipophilicity
Data to verify
ΔLogP ≈ +0.9
Supports organic-phase separation fit
Calculated LogP; experimental data not reported
Lipophilicity Partition Coefficient Physicochemical Property

Molecular Weight: Chlorinated vs. Non-Chlorinated Analog

The target compound possesses a molecular weight of 220.69 g/mol (C₁₀H₁₇ClO₃) [1]. The non-chlorinated analog, 2,2-diethoxycyclohexan-1-one (CAS 83977-02-0), has a molecular weight of 186.25 g/mol (C₁₀H₁₈O₃) . The chloro substituent adds approximately 34.4 g/mol to the molecular mass.

Molecular Weight
Data to verify
ΔMW = +34.4 g/mol
Directly affects molar calculations and LC-MS detection
Calculated from molecular formula
Molecular Weight Stoichiometry Physicochemical Property

Nucleophilic Substitution: Chloro vs. Non-Halogenated Analog

The presence of the chlorine atom at the 6-position of 6-chloro-2,2-diethoxycyclohexan-1-one provides an electrophilic center capable of undergoing SN2 nucleophilic substitution . In contrast, the non-halogenated analog, 2,2-diethoxycyclohexan-1-one, lacks this reactive handle entirely, rendering it inert to direct nucleophilic displacement at the corresponding ring position .

Nucleophilic Substitution
Class-level
Reactive vs. unreactive
Orthogonal reactivity enables sequential synthesis
Class-level reactivity inference; specific kinetics not reported
Synthetic Intermediate Nucleophilic Substitution Reactivity

Polar Surface Area: Comparable to Non-Chlorinated Analog

Both 6-chloro-2,2-diethoxycyclohexan-1-one and its non-chlorinated analog exhibit a topological polar surface area (TPSA) of 35.5 Ų [1]. This identical value indicates that the chloro substituent does not materially alter the hydrogen-bonding capacity of the molecule.

Polar Surface Area
Data to verify
ΔTPSA = 0 Ų
Lipophilicity gain without polar surface area increase
Calculated TPSA; confirm experimentally
Polar Surface Area Physicochemical Property Drug-likeness

6-Chloro-2,2-diethoxycyclohexan-1-one: Optimal Procurement & Applications


6-Substituted Cyclohexanones via Nucleophilic Displacement

In synthetic routes requiring the installation of diverse functionality at the 6-position of a cyclohexanone scaffold while maintaining a protected α-hydroxyketone (2,2-diethoxy) moiety, 6-chloro-2,2-diethoxycyclohexan-1-one is the requisite starting material. The chloro leaving group enables SN2 reactions with amines, thiols, alkoxides, or carbon nucleophiles . The non-chlorinated analog cannot participate in such transformations, making the chlorinated derivative essential for this synthetic strategy. The higher lipophilicity (LogP 2.12 vs. 1.2) [1] also facilitates extraction and purification of intermediates in organic solvents.

α,β-Unsaturated Cyclohexenones via Elimination

The 6-chloro substituent provides a handle for base-induced elimination to generate cyclohex-2-en-1-one derivatives bearing a protected α-hydroxyketone. This transformation is not accessible from the non-halogenated analog . The increased molecular weight (220.69 g/mol) [2] and distinct isotopic pattern (chlorine M+2 peak) enable unambiguous reaction monitoring by mass spectrometry.

Lipophilic Fragment Library Building Block

For fragment-based drug discovery or lead optimization programs requiring lipophilic, low molecular weight building blocks with a defined 3D scaffold, 6-chloro-2,2-diethoxycyclohexan-1-one offers a calculated LogP of 2.12 combined with a PSA of only 35.5 Ų [1]. This physicochemical profile places the compound in a favorable region of CNS drug-likeness space, while the chloro substituent provides a synthetic anchor for late-stage diversification. The non-chlorinated analog, with LogP 1.2 , falls into a less desirable lipophilicity range for many CNS targets.

LC-MS/GC-MS Analytical Standard

The distinct molecular weight of 220.69 g/mol and characteristic chlorine isotopic signature (M+2 peak at ~222.7) [2] make 6-chloro-2,2-diethoxycyclohexan-1-one an ideal internal standard or calibration reference for quantifying structurally related compounds in complex mixtures. The compound's LogP of 2.12 [1] ensures retention on reversed-phase columns, facilitating separation from more polar matrix components.

Application
Selection Property
Validation Focus
6-Substituted cyclohexanones via SN2
Chloro leaving group reactivity
Orthogonality under acetal protection
α,β-Unsaturated cyclohexenones via elimination
Base-induced elimination handle
Enone formation without acetal loss
Lipophilic fragment library building block
Calculated LogP/PSA profile
CNS drug-likeness parameter review
LC-MS/GC-MS analytical reference
Distinct MW and Cl isotope pattern
Retention and mass detection specificity

Technical Documentation Hub

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